1-(2-Butoxyethoxy)ethanol
Overview
Description
It is a colorless liquid with a mild, pleasant odor and is soluble in water and various organic solvents . This compound is widely used as a solvent in various industrial and household applications due to its excellent solvency properties.
Preparation Methods
1-(2-Butoxyethoxy)ethanol can be synthesized through the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous processes to maximize efficiency and output.
Chemical Reactions Analysis
1-(2-Butoxyethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxyethoxy group is replaced by other functional groups[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in the synthesis of various organic compounds and in analytical chemistry for sample preparation and extraction.
Biology: It is employed in cell culture and molecular biology experiments as a solvent for hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: It is widely used in the production of paints, coatings, cleaning agents, and personal care products.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization and dispersion of compounds in various media . This property makes it an effective solvent in numerous applications.
Comparison with Similar Compounds
1-(2-Butoxyethoxy)ethanol is often compared with other glycol ethers, such as:
2-Butoxyethanol: Similar in structure but with a shorter ethylene glycol chain, making it less effective as a solvent for certain applications.
Diethylene glycol monoethyl ether: Has a similar ethylene glycol chain but with an ethyl group instead of a butyl group, affecting its solvency properties.
Triethylene glycol monobutyl ether: Contains an additional ethylene glycol unit, providing different solvency characteristics.
The uniqueness of this compound lies in its balance of solvency power and low volatility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(2-butoxyethoxy)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOETZUGRUONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866425 | |
Record name | 1-(2-Butoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54446-78-5 | |
Record name | Ethanol, 1-(2-butoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Butoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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